Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique fused isoxazole ring, which contributes to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 209.19 g/mol. The presence of hydroxyl and carboxyl functional groups enhances its potential as a pharmacophore.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Anti-inflammatory Effects : It appears to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
- Anticancer Properties : Isoxazole derivatives, including this compound, have shown promise as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluating various isoxazole derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against melanoma (SKMEL-19) and colon (HCT-116) cancer cell lines. The most active compounds had IC50 values below 10 μM, indicating potent anticancer properties .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGDDLABXCFMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680914 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-50-8 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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